5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
CAS No.: 1011355-77-3
Cat. No.: VC2112195
Molecular Formula: C13H9N3O2
Molecular Weight: 239.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1011355-77-3 |
|---|---|
| Molecular Formula | C13H9N3O2 |
| Molecular Weight | 239.23 g/mol |
| IUPAC Name | 5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
| Standard InChI | InChI=1S/C13H9N3O2/c17-13(18)11-8-10(9-4-2-1-3-5-9)15-12-6-7-14-16(11)12/h1-8H,(H,17,18) |
| Standard InChI Key | DMRXYZWKKFOYSM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid belongs to the pyrazolo[1,5-a]pyrimidine family of heterocyclic compounds. Its structure is characterized by a fused bicyclic system consisting of a pyrazole ring and a pyrimidine ring, with a phenyl group attached at position 5 and a carboxylic acid moiety at position 7. This specific arrangement of functional groups contributes to its unique chemical and biological properties.
The core pyrazolo[1,5-a]pyrimidine scaffold has been identified in numerous biologically active molecules and has attracted attention in medicinal chemistry research. This particular derivative, with its strategic functionalization at positions 5 and 7, represents an important structural variant with distinct reactivity patterns and biological potential.
Physical and Chemical Properties
The compound 5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has the molecular formula C₁₃H₉N₃O₂ and a molecular weight of 239.23 g/mol. Its structure can be represented by the following identifiers:
| Property | Value |
|---|---|
| CAS Number | 1011355-77-3 |
| Molecular Formula | C₁₃H₉N₃O₂ |
| Molecular Weight | 239.23 g/mol |
| IUPAC Name | 5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
| InChI | InChI=1S/C13H9N3O2/c17-13(18)11-8-10(9-4-2-1-3-5-9)15-12-6-7-14-16(11)12/h1-8H,(H,17,18) |
| InChI Key | DMRXYZWKKFOYSM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)C(=O)O |
Based on structural similarity to related compounds, 5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is estimated to have a density of approximately 1.4±0.1 g/cm³ . As a carboxylic acid, it exhibits the typical acidic properties of this functional group, including the ability to form salts with bases and undergo esterification reactions.
Synthesis Methods
General Synthetic Routes
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, typically involves a one-step cyclocondensation reaction between appropriate β-ketoesters and aminopyrazoles . This synthetic approach allows for the construction of the fused bicyclic system with controlled substitution patterns.
For 5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, the synthesis would likely involve the reaction of an aminopyrazole with a suitable β-ketoester that contains the phenyl group that will appear at position 5 in the final product. The carboxylic acid functionality at position 7 can be derived from the ester group of the β-ketoester precursor through subsequent hydrolysis.
Tautomerism and Structural Elucidation
An important consideration in understanding the chemistry of pyrazolo[1,5-a]pyrimidine derivatives is their potential for tautomerism. Research on related compounds has indicated that pyrazolo[1,5-a]pyrimidin-7(4H)-ones can exist in multiple tautomeric forms, which can significantly influence their physical properties and biological interactions . X-ray crystallography has been employed to definitively establish the predominant tautomeric structure of these compounds in the solid state.
By extension, 5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid may also exhibit tautomerism, particularly involving the nitrogen atoms in the heterocyclic system. This tautomerism could have important implications for its reactivity and biological activity profiles.
Biological Activities and Applications
Antitubercular Activity
Compounds containing the pyrazolo[1,5-a]pyrimidine core have been identified through high-throughput screening as potential antituberculosis leads . Research has shown that some derivatives in this class exhibit activity against Mycobacterium tuberculosis, suggesting that 5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid might also possess antimycobacterial properties.
The mechanism of action of these compounds against Mycobacterium tuberculosis appears to be distinct from inhibition of cell wall biosynthesis or interference with the bc1 complex of the terminal respiratory oxidase, which are common targets for antitubercular agents . This suggests novel modes of action that warrant further investigation.
Structure-Activity Relationships
Key Structural Features
Structure-activity relationship studies on pyrazolo[1,5-a]pyrimidine derivatives have highlighted several structural features that influence their biological activities. The substitution pattern, particularly at positions 2, 5, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold, has been shown to significantly impact biological properties.
In the case of 5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, the phenyl group at position 5 and the carboxylic acid at position 7 are expected to contribute to its biological profile. The phenyl ring provides opportunities for hydrophobic interactions with biological targets, while the carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, potentially enhancing binding affinity to specific proteins.
Pharmacological Research and Development
Current Research Status
Research on pyrazolo[1,5-a]pyrimidine derivatives has focused on their potential as therapeutic agents for various diseases. For compounds similar to 5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, anticancer activity has been a significant area of investigation. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, with activity potentially attributed to their ability to interact with specific enzymes or signaling pathways involved in cell proliferation and survival.
The ability of some pyrazolo[1,5-a]pyrimidine derivatives to inhibit specific enzymes has also been explored. For instance, studies on related compounds have investigated their potential as inhibitors of kinases, phosphodiesterases, and other enzymes relevant to disease processes.
Resistance Mechanisms and Drug Development
Research on pyrazolo[1,5-a]pyrimidine derivatives as antitubercular agents has provided insights into potential resistance mechanisms. A study on related compounds found that resistance to these agents was conferred by mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) that promoted compound catabolism by hydroxylation . Understanding such resistance mechanisms is crucial for the development of effective therapeutics based on this scaffold.
This research highlights the importance of considering potential metabolic pathways and resistance mechanisms in the development of drugs based on 5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid and related compounds. Structural modifications might be necessary to overcome these resistance mechanisms and improve the efficacy of these compounds as therapeutic agents.
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